molecular formula C23H21ClN6O B6416964 4-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019106-66-1

4-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B6416964
CAS No.: 1019106-66-1
M. Wt: 432.9 g/mol
InChI Key: VDTDGBAWFSYQDT-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide features a pyridazine core substituted with a 3,4,5-trimethylpyrazole moiety at the 6-position. An aminophenyl group bridges the pyridazine ring to a 4-chlorobenzamide group. This structure integrates multiple pharmacophoric elements:

  • Pyridazine: A heteroaromatic ring common in kinase inhibitors and antimicrobial agents.
  • 3,4,5-Trimethylpyrazole: A sterically bulky substituent that enhances lipophilicity and may influence target binding.
  • 4-Chlorobenzamide: A polar group contributing to hydrogen-bonding interactions and solubility modulation.

Properties

IUPAC Name

4-chloro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6O/c1-14-15(2)29-30(16(14)3)22-13-12-21(27-28-22)25-19-8-10-20(11-9-19)26-23(31)17-4-6-18(24)7-5-17/h4-13H,1-3H3,(H,25,27)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTDGBAWFSYQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of the compound “4-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide” is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in cellular respiration and energy production.

Biochemical Pathways

By inhibiting SDH, the compound disrupts the citric acid cycle and the electron transport chain, two critical biochemical pathways involved in energy production. This disruption leads to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source.

Result of Action

The inhibition of SDH by the compound leads to a decrease in ATP production, which can result in the death of certain fungi. The compound has shown good antifungal activity against Valsa mali and Sclerotinia sclerotiorum.

Biological Activity

4-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a pyrazole derivative characterized by a complex structure that includes multiple bioactive functional groups. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in the treatment of parasitic infections and cancer.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : A benzamide moiety substituted with a 4-chloro group.
  • Linkage : An amino group connecting to a pyridazine ring.
  • Substituent : The pyridazine is further substituted with a 3,4,5-trimethyl-1H-pyrazole.

This unique arrangement of functional groups contributes to its biological activity by interacting with various biological targets.

Antiparasitic Properties

Research indicates that this compound exhibits significant antileishmanial activity. It targets specific enzymes within the Leishmania parasite, inhibiting their function and thereby disrupting the parasite's metabolic processes. This mechanism positions the compound as a promising candidate for developing treatments against leishmaniasis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines. For example, it has demonstrated cytotoxic effects on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating effective potency (Table 1).

Cell LineIC50 (µM)Notes
MCF73.79Significant inhibition observed
SF-26812.50Moderate cytotoxicity
NCI-H46042.30Lower potency compared to MCF7 and SF-268

The biological activity of this compound is largely attributed to its ability to bind to specific enzyme sites, inhibiting their activity. This interaction alters metabolic pathways in target organisms, which is crucial for optimizing its pharmacological profiles. The detailed mechanism remains an area of active research.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-(trifluoromethyl)benzamideContains trifluoromethyl groupAltered solubility and reactivity
N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methylbenzamideHas a methyl group instead of benzamideDifferent pharmacological activity

The distinct combination of functional groups in this compound contributes to its specific biological efficacy compared to these similar compounds.

Case Studies

Several case studies highlight the compound’s effectiveness:

  • Leishmania Inhibition : A study demonstrated that this compound effectively inhibited enzyme activity in Leishmania parasites, leading to reduced viability.
  • Cancer Cell Growth Inhibition : Another investigation reported that treatment with this compound resulted in significant apoptosis in various cancer cell lines.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on molecular features, substituent effects, and inferred pharmacological properties.

Structural and Functional Group Analysis

Table 1: Key Structural Features and Molecular Properties
Compound Name (Source) Molecular Formula Molecular Weight Key Substituents Inferred Properties
Target Compound C₂₃H₂₁ClN₆O* ~448.9 3,4,5-Trimethylpyrazole, 4-chlorobenzamide High lipophilicity, steric bulk
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine C₁₄H₁₃N₅ 251.29 Pyrazole, 4-methylphenyl Moderate solubility, planar structure
4-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide C₁₈H₁₃ClF₃N₃O 379.76 Chloropyrazole, trifluoromethylphenyl Enhanced metabolic stability, high logP
3-(4-{[(4-Fluorophenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(2-methylpyridin-4-yl)benzamide C₂₃H₁₉FN₆O₂ 454.44 Fluorophenyl, carbamoyl Strong hydrogen-bonding capacity

*Deduced from IUPAC name; exact formula may vary.

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 3,4,5-trimethylpyrazole and chlorobenzamide groups increase lipophilicity compared to the methylphenyl group in the compound from . This may enhance membrane permeability but reduce aqueous solubility.

Steric and Electronic Considerations: The trimethylpyrazole in the target compound introduces significant steric bulk, which could hinder binding to flat active sites (e.g., ATP pockets in kinases) compared to simpler pyrazole derivatives .

Pharmacological Implications :

  • Fluorophenyl () and trifluoromethylphenyl () groups are common in drugs for their metabolic stability and bioavailability. The target’s chlorobenzamide may offer similar stability but with distinct electronic effects .

Hypothetical Binding and Activity Profiles

Rationale:
  • The target compound’s trimethylpyrazole may favor targets with deep hydrophobic pockets, while its chlorobenzamide could engage in halogen bonding.
  • ’s fluorophenyl-carbamoyl combination is ideal for kinase inhibition, as seen in drugs like imatinib .

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